(R)-MrgprX2 antagonist-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

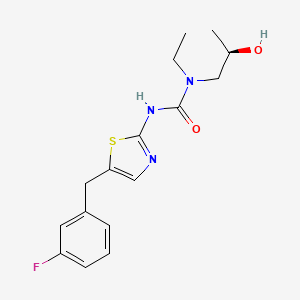

C16H20FN3O2S |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

1-ethyl-3-[5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-[(2R)-2-hydroxypropyl]urea |

InChI |

InChI=1S/C16H20FN3O2S/c1-3-20(10-11(2)21)16(22)19-15-18-9-14(23-15)8-12-5-4-6-13(17)7-12/h4-7,9,11,21H,3,8,10H2,1-2H3,(H,18,19,22)/t11-/m1/s1 |

InChI Key |

SQINLEDSAKOIRP-LLVKDONJSA-N |

Isomeric SMILES |

CCN(C[C@@H](C)O)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)F |

Canonical SMILES |

CCN(CC(C)O)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Synthesis of (R)-MrgprX2 Antagonist-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of (R)-MrgprX2 antagonist-3, a potent and selective antagonist of the Mas-related G protein-coupled receptor X2 (MrgprX2). This receptor has emerged as a critical target in mast cell-mediated inflammatory and allergic diseases. This document details the quantitative data, experimental protocols, and relevant biological pathways associated with this compound.

Introduction to MrgprX2

Mas-related G protein-coupled receptor X2 (MrgprX2) is a receptor primarily expressed on mast cells and sensory neurons. It is implicated in a variety of physiological and pathological processes, including host defense, inflammation, pain, and pseudo-allergic drug reactions. Activation of MrgprX2 by a wide range of ligands, including neuropeptides (e.g., substance P), antimicrobial peptides, and certain drugs, leads to mast cell degranulation and the release of inflammatory mediators such as histamine (B1213489) and tryptase. Consequently, the development of potent and selective MrgprX2 antagonists represents a promising therapeutic strategy for a range of inflammatory and allergic conditions, including atopic dermatitis, urticaria, and mast cell-driven skin disorders.

Discovery of this compound

This compound was identified through a discovery program aimed at developing small molecule antagonists of the MrgprX2 receptor. The discovery process likely involved high-throughput screening of compound libraries followed by lead optimization to improve potency, selectivity, and pharmacokinetic properties. This compound is specifically cited in patent WO2021092240A1 as example E118, with the racemic mixture being example E117.

Synthesis of this compound

The chemical synthesis of this compound, as detailed in patent WO2021092240A1 (example E118), involves a multi-step process. The general synthetic scheme is outlined below, based on analogous chemical syntheses.

Please note: The following is a representative synthetic scheme based on the chemical structure and common organic synthesis methodologies. The exact, detailed protocol is proprietary to the patent holder.

Chemical Structure: (R)-N-(5-((3-fluorophenyl)methyl)thiazol-2-yl)-N-ethyl-2-hydroxypropanamide

Representative Synthetic Scheme:

A plausible synthetic route would involve the following key steps:

-

Synthesis of the thiazole (B1198619) core: This typically involves a Hantzsch thiazole synthesis or a similar cyclization reaction to form the substituted thiazole ring.

-

Introduction of the 3-fluorobenzyl group: This can be achieved through a variety of coupling reactions or by using a corresponding starting material already containing this moiety.

-

Coupling with the chiral side chain: The final step would involve the coupling of the thiazole amine with a protected (R)-2-hydroxypropanoic acid derivative, followed by the introduction of the ethyl group and deprotection to yield the final product.

Researchers attempting to synthesize this compound should refer to the detailed procedures outlined in patent WO2021092240A1 for specific reagents, reaction conditions, and purification methods.

Quantitative Biological Data

The following table summarizes the reported in vitro potency of a potent MrgprX2 antagonist, which serves as a benchmark for the field. The data for this compound from its patent is not publicly available in a quantifiable format. The data below is for a highly potent antagonist, compound "[I]", disclosed in patent WO2022073904, to provide context for the level of potency achieved in the field.

| Compound | Assay | Cell Line | pIC50 |

| Compound "[I]" | FLIPR | HEK293 | 8.6 |

| Compound "[I]" | Degranulation | LAD2 | 9.1 |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize MrgprX2 antagonists are provided below.

Calcium Mobilization Assay (FLIPR)

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an MrgprX2 agonist.

Objective: To determine the potency of this compound in inhibiting agonist-induced calcium flux in cells expressing MrgprX2.

Materials:

-

HEK293 cells stably co-expressing human MrgprX2 and a G-protein alpha subunit (e.g., Gα15).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

-

MrgprX2 agonist (e.g., Substance P or a synthetic agonist).

-

This compound.

-

384-well black-walled, clear-bottom assay plates.

-

FLIPR (Fluorometric Imaging Plate Reader) instrument.

Procedure:

-

Cell Plating: Seed the HEK293-MrgprX2 cells into 384-well plates at an appropriate density and incubate overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Antagonist Addition: Add the antagonist dilutions to the cell plate and incubate for a specified period (e.g., 15-30 minutes).

-

Agonist Addition and Measurement: Place the plate in the FLIPR instrument. Add a pre-determined concentration of the MrgprX2 agonist to all wells and immediately begin measuring fluorescence intensity over time.

-

Data Analysis: The change in fluorescence upon agonist addition is used to determine the level of receptor activation. The antagonist potency (IC50) is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a measure of degranulation.

Objective: To assess the ability of this compound to inhibit agonist-induced degranulation of mast cells.

Materials:

-

Human mast cell line (e.g., LAD2).

-

Cell culture medium (e.g., StemPro-34 with supplements).

-

Tyrode's buffer (containing Ca2+ and Mg2+).

-

MrgprX2 agonist (e.g., Compound 48/80 or Substance P).

-

This compound.

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase.

-

Lysis buffer (e.g., 0.1% Triton X-100).

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10).

-

96-well plates.

-

Spectrophotometer.

Procedure:

-

Cell Preparation: Wash LAD2 cells with Tyrode's buffer and resuspend to the desired concentration.

-

Antagonist Incubation: Aliquot the cell suspension into a 96-well plate. Add serial dilutions of this compound and incubate for 30 minutes at 37°C.

-

Agonist Stimulation: Add the MrgprX2 agonist to the wells and incubate for 30 minutes at 37°C to induce degranulation.

-

Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

-

Enzyme Reaction: In a separate plate, add the supernatant and the pNAG substrate solution. Incubate for 1 hour at 37°C.

-

Reaction Termination and Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 405 nm using a spectrophotometer.

-

Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total amount present in lysed cells (positive control). The IC50 value for the antagonist is determined from the concentration-response curve.

In Vivo Evaluation in a Mouse Model

The efficacy of MrgprX2 antagonists is often evaluated in vivo using humanized mouse models where the murine Mrgprb2 gene is replaced with the human MRGPRX2 gene.

Objective: To determine the in vivo efficacy of this compound in a relevant disease model.

Model: Human MRGPRX2 knock-in mice.

Procedure (Example: Substance P-induced scratching behavior):

-

Acclimatization: Acclimate the humanized MRGPRX2 mice to the experimental conditions.

-

Antagonist Administration: Administer this compound orally or via another appropriate route at various doses.

-

Agonist Challenge: After a specified pretreatment time, inject Substance P intradermally into the nape of the neck.

-

Behavioral Observation: Immediately after the injection, record the number of scratching bouts over a defined period (e.g., 30 minutes).

-

Data Analysis: Compare the number of scratches in the antagonist-treated groups to the vehicle-treated control group to determine the dose-dependent inhibitory effect of the antagonist.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the MrgprX2 signaling pathway and the general workflows for the key experiments described above.

Caption: MrgprX2 Signaling Pathway and Point of Antagonist Intervention.

Caption: Experimental Workflows for In Vitro Characterization.

Conclusion

This compound is a promising small molecule antagonist with the potential for therapeutic application in a variety of mast cell-mediated diseases. This guide has provided a comprehensive overview of its discovery, a representative synthetic approach, and detailed protocols for its biological characterization. The continued investigation of this and similar antagonists will be crucial in validating MrgprX2 as a therapeutic target and in the development of novel treatments for inflammatory and allergic disorders.

Structure-Activity Relationship of (R)-MrgprX2 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of antagonists targeting the Mas-related G protein-coupled receptor X2 (MrgprX2). MrgprX2 has emerged as a critical target for modulating non-IgE-mediated mast cell activation, which is implicated in a variety of inflammatory and pruritic conditions. Understanding the SAR of MrgprX2 antagonists is paramount for the rational design of potent and selective therapeutics. While a specific compound denoted as "(R)-MrgprX2 antagonist-3" is not detailed in publicly available literature, this guide synthesizes data from several novel antagonist series to elucidate key chemical features governing their activity.

Introduction to MrgprX2 and its Antagonism

Mas-related G protein-coupled receptor X2 (MrgprX2) is a receptor primarily expressed on mast cells and sensory neurons.[1][2] It is activated by a wide range of cationic ligands, including neuropeptides (e.g., substance P), antimicrobial peptides, and certain drugs, leading to mast cell degranulation and the release of inflammatory mediators such as histamine (B1213489) and proteases.[3] This activation pathway is distinct from the classical IgE-mediated allergic response. Consequently, antagonism of MrgprX2 represents a promising therapeutic strategy for conditions like chronic urticaria, atopic dermatitis, and drug-induced hypersensitivity reactions.[4][5] The development of small molecule antagonists has been a focus of recent research, with several distinct chemical scaffolds demonstrating inhibitory activity.[6][7]

Quantitative Analysis of MrgprX2 Antagonist Activity

The potency of MrgprX2 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). The following tables summarize the reported activities for several representative MrgprX2 antagonists.

Table 1: Potency of Structurally Distinct MrgprX2 Antagonists

| Compound | Assay Type | Agonist | Cell Line | IC50 (nM) | Source |

| Compound A | Calcium Mobilization | Cortistatin-14 | HEK293-MrgprX2 | 2.5 | [8][9] |

| Compound B | Calcium Mobilization | Cortistatin-14 | HEK293-MrgprX2 | 0.9 | [8][9] |

| Compound B | Mast Cell Degranulation | Substance P | Freshly Isolated Human Skin Mast Cells | 0.42 | [8][9] |

Table 2: Binding Affinity and Inverse Agonist Activity of C9 Analogues

| Compound | Assay Type | Ki (nM) | Activity | Source |

| C9 | Radioligand Binding | 43 | Inverse Agonist | [1] |

| C9-6 | Radioligand Binding | 58 | Inverse Agonist | [1] |

Table 3: Inhibitory Concentration of Novel Small Molecule Antagonists

| Compound Series | Assay Type | IC50 Range (µM) | Source |

| Novel Small Molecules | Multiple Functional Assays | 5 - 21 | [6] |

Structure-Activity Relationship (SAR) Insights

The discovery of structurally distinct antagonists, such as Compound A and Compound B, suggests that different chemical scaffolds can effectively inhibit MrgprX2.[8][9] This indicates the presence of multiple interaction points within the receptor's binding pocket that can be targeted for antagonist design. The low nanomolar to micromolar range of potencies observed across different chemical series underscores the feasibility of developing clinically relevant MrgprX2 inhibitors.[6][8][9]

Experimental Protocols

The characterization of MrgprX2 antagonists involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the literature.

Calcium Mobilization Assay

This assay is a primary high-throughput screening method to identify MrgprX2 modulators.[8][9]

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing human MrgprX2 and a promiscuous G-protein alpha subunit, such as Gα15, to couple receptor activation to calcium signaling.[8][9]

-

Reagents:

-

Procedure:

-

HEK293-MrgprX2/Gα15 cells are seeded in 96- or 384-well plates.

-

Cells are loaded with a calcium-sensitive dye.

-

Test compounds are added to the wells and incubated for a specific period.

-

The agonist is then added to stimulate the receptor.

-

Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using an instrument such as a FLIPR (Fluorometric Imaging Plate Reader).[8][9]

-

The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced fluorescence signal.

-

IC50 values are calculated from the dose-response curves.

-

Mast Cell Degranulation Assay

This functional assay assesses the ability of antagonists to inhibit the physiological response of mast cells to MrgprX2 activation.

-

Cell Types:

-

Reagents:

-

Procedure:

-

Mast cells are washed and resuspended in buffer.

-

Cells are pre-incubated with the test compounds at various concentrations.

-

The agonist is added to induce degranulation.

-

After incubation, the reaction is stopped by centrifugation.

-

The supernatant is collected, and the amount of released β-hexosaminidase is quantified by measuring the absorbance of the product of the enzymatic reaction with the substrate.

-

The percentage of inhibition of degranulation is calculated relative to the agonist-only control.

-

In Vivo Models

To evaluate the in vivo efficacy of MrgprX2 antagonists, humanized mouse models are often employed due to species differences in the receptor.[8][9]

-

Animal Model: Human MRGPRX2 knock-in mice, where the murine ortholog, Mrgprb2, is replaced with the human MRGPRX2 gene.[8][9]

-

Procedure (Itch Behavior Model):

-

Human MRGPRX2 knock-in mice are administered the test antagonist (e.g., orally).[8][9]

-

After a defined period, an MrgprX2 agonist (e.g., Compound 48/80) is injected intradermally to induce an itch response.[8][9]

-

The number of scratching bouts is observed and counted for a specific duration.

-

The reduction in scratching behavior in antagonist-treated mice compared to vehicle-treated controls indicates the in vivo efficacy of the antagonist.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the MrgprX2 signaling pathway and a typical workflow for antagonist screening and characterization.

Figure 1: Simplified MrgprX2 signaling cascade leading to mast cell degranulation.

Figure 2: General workflow for the discovery and characterization of MrgprX2 antagonists.

References

- 1. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]

An In-depth Technical Guide to (R)-MrgprX2 antagonist-3 (CAS number 2642174-20-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a significant role in the pathophysiology of various inflammatory and allergic conditions.[1][2] Consequently, the development of potent and selective MrgprX2 antagonists is a promising therapeutic strategy. This technical guide provides a comprehensive overview of (R)-MrgprX2 antagonist-3 (CAS number 2642174-20-5), a novel antagonist of MrgprX2. Information regarding its properties, biological activity, and the experimental methodologies for its characterization are detailed herein. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of MrgprX2-mediated pathways and the development of related therapeutics.

Introduction to MrgprX2

MrgprX2 is a G protein-coupled receptor (GPCR) predominantly expressed on mast cells and sensory neurons.[3][4] It is activated by a diverse array of cationic ligands, including neuropeptides (e.g., substance P, cortistatin-14), host defense peptides, and various drugs, leading to mast cell degranulation and the release of pro-inflammatory mediators such as histamine (B1213489) and tryptase.[4][5] This activation cascade is implicated in a range of pathologies, including chronic urticaria, atopic dermatitis, and drug-induced hypersensitivity reactions.[2][6] The development of MrgprX2 antagonists aims to block this activation and mitigate the subsequent inflammatory responses.[7][8]

Physicochemical Properties of this compound

This compound, identified by the CAS number 2642174-20-5, is a small molecule inhibitor of the MrgprX2 receptor.[9][10] Its primary therapeutic potential lies in the treatment of inflammatory skin disorders.[11][12] The compound is referenced in patent WO2021092240A1 as compound E118.[9][10][11][12]

| Property | Value |

| CAS Number | 2642174-20-5 |

| Molecular Formula | C₁₆H₂₀FN₃O₂S |

| Molecular Weight | 337.41 g/mol |

| Target | Mas-related G-protein-coupled Receptor (MRGPR) |

| Pathway | GPCR/G Protein |

| Patent Reference | WO2021092240A1 (compound E118) |

Biological Activity and In Vitro Characterization

While specific quantitative data for this compound is primarily contained within patent literature and not extensively published in peer-reviewed journals, the general approach to characterizing MrgprX2 antagonists involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action.

Representative In Vitro Assay Data for MrgprX2 Antagonists

The following table summarizes typical quantitative data obtained for potent and selective MrgprX2 antagonists, providing a benchmark for the expected activity profile of compounds like this compound.

| Assay | Agonist | Cell Line/System | Endpoint Measurement | Typical IC₅₀ Range for Potent Antagonists |

| Calcium Mobilization Assay | Cortistatin-14, Substance P | HEK293 cells expressing MrgprX2 | Intracellular Ca²⁺ concentration | Low nanomolar (nM) |

| β-Hexosaminidase Release Assay | Compound 48/80, Substance P | LAD2 human mast cells | β-hexosaminidase activity in supernatant | Low to mid-nanomolar (nM) |

| Histamine Release Assay | Substance P | Primary human skin mast cells | Histamine concentration in supernatant | Sub to low nanomolar (nM) |

| Chemokine Synthesis Assay | Substance P | LAD2 human mast cells | Chemokine levels (e.g., CXCL8) | Nanomolar (nM) |

| β-Arrestin Recruitment Assay | Various agonists | HTLA cells | β-arrestin recruitment signal | Nanomolar (nM) |

Note: The specific IC₅₀ values for this compound are proprietary and detailed in patent WO2021092240A1.

Experimental Protocols

The following sections detail the methodologies for key experiments typically employed in the characterization of MrgprX2 antagonists.

Calcium Mobilization Assay

This assay is a primary high-throughput screening method to identify MrgprX2 modulators.[6][13]

Objective: To measure the ability of a compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing MrgprX2.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human MrgprX2 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated to form a confluent monolayer.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution and incubated in the dark.

-

Compound Addition: The antagonist compound at various concentrations is added to the wells and pre-incubated.

-

Agonist Stimulation: An MrgprX2 agonist (e.g., Cortistatin-14 or Substance P) at a concentration that elicits a submaximal response (EC₈₀) is added to the wells.

-

Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured in real-time using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The antagonist's potency is determined by calculating the IC₅₀ value from the concentration-response curve.

Mast Cell Degranulation Assays (β-Hexosaminidase and Histamine Release)

These functional assays assess the antagonist's ability to inhibit mast cell degranulation.[14][15]

Objective: To quantify the inhibition of the release of pre-formed mediators (β-hexosaminidase or histamine) from mast cells upon agonist stimulation.

Methodology:

-

Cell Types: Human mast cell lines (e.g., LAD2) or primary human skin mast cells are used.

-

Cell Stimulation: Cells are pre-incubated with the antagonist at various concentrations before being stimulated with an MrgprX2 agonist (e.g., Compound 48/80 or Substance P).

-

Supernatant Collection: After incubation, the cells are centrifuged, and the supernatant is collected.

-

Mediator Quantification:

-

β-Hexosaminidase: The enzymatic activity in the supernatant is measured by incubating it with a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance of the product.

-

Histamine: The histamine concentration in the supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis: The percentage of inhibition of mediator release is calculated, and the IC₅₀ value is determined.

In Vivo Models

In vivo studies are crucial to evaluate the efficacy and pharmacokinetic/pharmacodynamic relationships of MrgprX2 antagonists.[1][16]

Objective: To assess the antagonist's ability to inhibit MrgprX2-mediated responses in a living organism.

Methodology:

-

Animal Model: Humanized MrgprX2 knock-in mice are often used due to species differences in receptor pharmacology.

-

Compound Administration: The antagonist is administered orally or via another relevant route.

-

Agonist Challenge: An MrgprX2 agonist (e.g., Compound 48/80) is injected intradermally to induce a local inflammatory response, such as paw edema or a scratching behavior (as a measure of itch).

-

Response Measurement:

-

Paw Edema: The change in paw volume is measured using a plethysmometer.

-

Scratching Behavior: The number of scratches directed at the injection site is counted over a defined period.

-

-

Data Analysis: The ability of the antagonist to reduce the agonist-induced response is quantified.

Signaling Pathways and Visualizations

Activation of MrgprX2 by an agonist initiates a cascade of intracellular signaling events, primarily through the coupling of G proteins Gαq and Gαi.[17][18]

MrgprX2 Signaling Pathway

The binding of an agonist to MrgprX2 triggers the dissociation of the G protein subunits. The Gαq pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of calcium from intracellular stores, a key event in mast cell degranulation. The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Downstream of G protein activation, other signaling molecules such as mitogen-activated protein kinases (MAPKs) and protein kinase B (Akt) are also involved.[18][19]

Caption: MrgprX2 Signaling Pathway and Point of Antagonism.

Experimental Workflow for Antagonist Characterization

The process of characterizing a novel MrgprX2 antagonist follows a logical progression from initial screening to in vivo validation.

References

- 1. escientpharma.com [escientpharma.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]

- 4. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escientpharma.com [escientpharma.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DSpace [repository.upenn.edu]

- 18. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

(R)-MrgprX2 Antagonist-3: A Technical Overview of Target Receptor Binding and a Guide to Antagonist Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical target in the fields of immunology and pharmacology. Primarily expressed on mast cells and sensory neurons, MrgprX2 is implicated in a variety of physiological and pathological processes, including host defense, neurogenic inflammation, pruritus, and non-IgE-mediated drug hypersensitivity reactions.[1][2] Activation of MrgprX2 by a diverse range of ligands, including neuropeptides like substance P, antimicrobial peptides, and certain small molecule drugs, triggers mast cell degranulation and the release of inflammatory mediators such as histamine (B1213489) and cytokines.[3][4] Consequently, the development of potent and selective MrgprX2 antagonists represents a promising therapeutic strategy for a range of inflammatory and allergic conditions.[3][5]

This technical guide provides an in-depth overview of the binding characteristics of MrgprX2 antagonists, with a focus on the available data and experimental methodologies for their characterization. While specific quantitative binding affinity data for "(R)-MrgprX2 antagonist-3," a compound identified in patent WO2021092240A1, is not publicly available, this document will present representative data from other well-characterized MrgprX2 antagonists to provide a framework for understanding their interaction with the receptor.[5]

MrgprX2 Signaling Pathways

MrgprX2 activation initiates a cascade of intracellular signaling events that can be broadly categorized into G protein-dependent and β-arrestin-mediated pathways. Understanding these pathways is crucial for the design and interpretation of antagonist screening assays.

G Protein-Dependent Signaling

Upon agonist binding, MrgprX2 couples to Gαq and Gαi proteins. The Gαq pathway activates phospholipase Cβ (PLCβ), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key trigger for mast cell degranulation. The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

β-Arrestin-Mediated Signaling

In addition to G protein coupling, agonist binding can also promote the recruitment of β-arrestins to the intracellular domains of MrgprX2. This interaction is crucial for receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.

Target Receptor Binding Affinity of MrgprX2 Antagonists

The binding affinity of an antagonist to its target receptor is a critical parameter in drug development, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While specific data for this compound is not available, the following table summarizes the binding affinities of other representative MrgprX2 antagonists.

| Antagonist | Assay Type | Agonist | Cell Line | IC50 / Ki | Reference |

| Compound A | Ca2+ Mobilization | Cortistatin 14 | HEK293-MrgprX2/Gα15 | IC50: 32.4 nM | [1] |

| Compound B | Ca2+ Mobilization | Cortistatin 14 | HEK293-MrgprX2/Gα15 | IC50: 1.8 nM | [1] |

| Compound B | Tryptase Release | Substance P | Freshly isolated human skin mast cells | IC50: 0.42 nM | [1] |

| C9 | Ca2+ Mobilization | ZINC-3573 | HEK293-MrgprX2 | Ki: 43 nM | [6] |

| C9-6 | Ca2+ Mobilization | ZINC-3573 | HEK293-MrgprX2 | Ki: 58 nM | [6] |

| Novel Small Molecules | β-hexosaminidase release | Substance P | LAD2 | IC50: 5-21 µM | [7] |

Experimental Protocols for Antagonist Characterization

A variety of in vitro and in vivo assays are employed to determine the binding affinity and functional activity of MrgprX2 antagonists. A general workflow for antagonist characterization is depicted below.

Calcium Mobilization Assay

This is a common high-throughput screening assay to identify MrgprX2 modulators.[8]

-

Principle: Measures the increase in intracellular calcium concentration upon receptor activation. Antagonists will inhibit the agonist-induced calcium flux.

-

Cell Line: Typically, HEK293 cells stably co-expressing human MrgprX2 and a promiscuous G protein alpha subunit like Gα15 are used.[8]

-

Methodology:

-

Cells are seeded in 96- or 384-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test compounds (potential antagonists) are added to the wells and incubated.

-

An MrgprX2 agonist (e.g., cortistatin 14 or substance P) is added to stimulate the receptor.[8]

-

The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured using a fluorescence plate reader (e.g., FLIPR).[8]

-

IC50 values are calculated from the concentration-response curves of the antagonists.

-

β-Hexosaminidase Release Assay

This assay provides a quantitative measure of mast cell degranulation.

-

Principle: β-hexosaminidase is an enzyme stored in mast cell granules and is released upon degranulation. Its activity in the supernatant is proportional to the extent of degranulation.

-

Cell Lines: Human mast cell lines like LAD2 or primary human skin-derived mast cells are used.[9]

-

Methodology:

-

Mast cells are seeded in 96-well plates.

-

Cells are pre-incubated with various concentrations of the antagonist.

-

An MrgprX2 agonist (e.g., substance P or compound 48/80) is added to induce degranulation.

-

The supernatant is collected, and the β-hexosaminidase activity is measured by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance of the product.

-

The percentage of inhibition of degranulation is calculated, and IC50 values are determined.

-

β-Arrestin Recruitment Assay

This assay specifically measures the interaction of β-arrestin with the activated MrgprX2.

-

Principle: Utilizes engineered cell lines where the recruitment of β-arrestin to the receptor results in a detectable signal, such as luminescence or fluorescence.[10]

-

Cell Line: Engineered cell lines, such as those used in the PathHunter® β-arrestin assay, are employed.[10]

-

Methodology:

-

Cells are plated in assay plates.

-

Test antagonists are added and incubated.

-

An MrgprX2 agonist is added to stimulate the receptor.

-

The signal generated from the β-arrestin recruitment is measured according to the specific assay kit's instructions.

-

The inhibitory effect of the antagonist on agonist-induced β-arrestin recruitment is quantified.

-

Conclusion

The development of MrgprX2 antagonists holds significant promise for the treatment of a variety of mast cell-mediated inflammatory and allergic diseases. While specific binding affinity data for this compound is not yet in the public domain, the methodologies and representative data for other antagonists presented in this guide provide a robust framework for the characterization of novel inhibitors targeting this important receptor. A comprehensive understanding of the MrgprX2 signaling pathways and the application of a tiered experimental approach, from high-throughput in vitro screens to in vivo models, are essential for the successful discovery and development of clinically effective MrgprX2-targeted therapeutics.

References

- 1. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN107002087B - Assay based on MRGPRX2/MRGPRB2 expressing cells to detect pseudoallergic drug reactions and identify blockers to prevent adverse reactions - Google Patents [patents.google.com]

- 3. Frontiers | Biological screening of a unique drug library targeting MRGPRX2 [frontiersin.org]

- 4. Efficient screening and evaluation of MRGPRX2 antagonists based on AlphaFold 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Buy MrgprX2 antagonist-1 [smolecule.com]

- 7. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]

- 9. escientpharma.com [escientpharma.com]

- 10. tandfonline.com [tandfonline.com]

(R)-MrgprX2 antagonist-3 downstream signaling pathways

An In-depth Technical Guide on the Downstream Signaling Pathways of MrgprX2 and the Modulatory Effects of its Antagonists

Disclaimer: Information regarding a specific compound designated as "(R)-MrgprX2 antagonist-3" is not publicly available in the reviewed literature. This guide provides a comprehensive overview of the known downstream signaling pathways of the Mas-related G protein-coupled receptor X2 (MrgprX2) and outlines the expected mechanisms of action for a selective antagonist, which for the purpose of this document will be referred to as a hypothetical "this compound".

Introduction

The Mas-related G protein-coupled receptor X2 (MrgprX2) is a significant receptor primarily expressed on mast cells and sensory neurons, playing a crucial role in non-IgE-mediated allergic and inflammatory responses.[1][2][3] Activation of MrgprX2 by a wide array of ligands, including neuropeptides (e.g., Substance P), antimicrobial peptides, and certain drugs, triggers mast cell degranulation and the release of inflammatory mediators.[1][2][4] Consequently, the development of MrgprX2 antagonists is a promising therapeutic strategy for conditions such as chronic urticaria, atopic dermatitis, and other mast cell-driven diseases.[3][5] This technical guide delineates the core downstream signaling pathways of MrgprX2 and the putative inhibitory mechanisms of a selective antagonist.

Core MrgprX2 Downstream Signaling Pathways

MrgprX2 is a G protein-coupled receptor (GPCR) that couples to both Gαq and Gαi subunits to initiate distinct signaling cascades.[6][7][8] The activation of these pathways leads to both immediate effects, such as degranulation, and delayed responses, including cytokine and chemokine synthesis.[1][9][10]

Gαq-PLC-Ca2+ Mobilization Pathway

Upon agonist binding, MrgprX2 activates the Gαq protein, which in turn stimulates phospholipase Cβ (PLCβ).[1][7][11] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1][7] This rapid increase in intracellular Ca2+ is a primary trigger for the degranulation of mast cells, resulting in the release of pre-formed mediators like histamine (B1213489) and proteases.[12][13]

An this compound would competitively bind to the receptor, preventing agonist-induced conformational changes and subsequent Gαq activation. This blockade would inhibit the PLCβ-mediated cascade, thereby preventing intracellular calcium mobilization and mast cell degranulation.

Gαi-PI3K-AKT Pathway

MrgprX2 also couples to the inhibitory Gαi protein.[7][8] Activation of Gαi leads to the dissociation of its βγ subunits (Gβγ), which then activate phosphoinositide 3-kinase (PI3K).[7][12] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits and activates Akt (also known as Protein Kinase B).[7] The PI3K-Akt signaling axis is involved in cell survival, proliferation, and late-phase responses such as cytokine production.[1][12][14] Additionally, Gαi activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, which can further enhance calcium influx and degranulation.[7]

By blocking MrgprX2, an antagonist would prevent Gαi activation, thereby inhibiting the downstream PI3K-Akt pathway and maintaining normal adenylyl cyclase activity.

MAPK and NF-κB Pathways

Downstream of G protein activation and calcium signaling, several mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK, are activated.[1][8][14] These pathways, along with the PI3K-Akt axis, converge on the activation of transcription factors such as NF-κB.[1][14] The activation of these transcription factors leads to the de novo synthesis and release of various pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and chemokines, contributing to the late-phase inflammatory response.[14]

An this compound, by preventing the initial G protein activation, would effectively block the entire downstream cascade, including the activation of MAPK and NF-κB, thus inhibiting the production of these inflammatory mediators.[10][15]

Quantitative Data on MrgprX2 Antagonism

While specific data for "this compound" is unavailable, the following tables summarize representative quantitative data for known small-molecule MrgprX2 antagonists, illustrating their inhibitory potency in various functional assays.

Table 1: Inhibitory Potency (IC50) of Example MrgprX2 Antagonists on Mast Cell Degranulation

| Antagonist | Agonist (Concentration) | Assay System | IC50 Value | Reference |

|---|---|---|---|---|

| Compound B | Substance P | Human Skin Mast Cells | 0.42 nM | [16] |

| Compound A | Cortistatin 14 | LAD2 Mast Cells | 1,100 nM | [16] |

| C9 | Substance P | RBL-2H3-MrgprX2 Cells | ~300 nM | [17] |

| Novel Small Molecules | (Not specified) | LAD-2 Mast Cells | 5-21 µM |[10] |

Table 2: Inhibition of Calcium Mobilization by Example MrgprX2 Antagonists

| Antagonist | Agonist | Assay System | IC50 / Ki Value | Reference |

|---|---|---|---|---|

| Compound A | Cortistatin 14 | HEK293-MrgprX2/Gα15 Cells | 1,100 nM | [16][18] |

| Compound B | Cortistatin 14 | HEK293-MrgprX2/Gα15 Cells | 1.8 nM | [16][18] |

| C9 | ZINC-3573 | HEK293-MrgprX2 Cells | 43 nM (Ki) |[17] |

Experimental Protocols

The characterization of an MrgprX2 antagonist involves several key in vitro assays to determine its potency and mechanism of action.

Calcium Mobilization Assay

This assay is used to screen for antagonists by measuring their ability to block agonist-induced increases in intracellular calcium.[16]

Objective: To determine the IC50 of an antagonist in blocking agonist-induced calcium flux.

Methodology:

-

Cell Culture: HEK293 cells stably co-expressing human MrgprX2 and a promiscuous G-protein alpha subunit (e.g., Gα15) are cultured to confluency.

-

Cell Plating: Cells are seeded into 96- or 384-well black, clear-bottom plates and grown overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Antagonist Incubation: The dye solution is removed, and cells are incubated with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).

-

Signal Measurement: The plate is placed in a fluorescence imaging plate reader (e.g., FLIPR®). A baseline fluorescence reading is taken.

-

Agonist Addition: An EC80 concentration of a known MrgprX2 agonist (e.g., Cortistatin 14 or Substance P) is added to the wells.

-

Data Acquisition: Fluorescence is measured kinetically for several minutes to capture the peak calcium response.

-

Analysis: The peak fluorescence response is normalized to the response with agonist alone. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.[8][10]

Objective: To measure the inhibitory effect of an antagonist on agonist-induced mast cell degranulation.

Methodology:

-

Cell Culture: A human mast cell line (e.g., LAD2) or primary human mast cells are used.

-

Cell Preparation: Cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer).

-

Antagonist Incubation: Cells are pre-incubated with various concentrations of the antagonist for a specified time (e.g., 30 minutes at 37°C).

-

Agonist Stimulation: Cells are stimulated with an MrgprX2 agonist (e.g., Substance P or Compound 48/80) for 30 minutes at 37°C.

-

Reaction Termination: The reaction is stopped by placing the samples on ice and centrifuging to pellet the cells.

-

Sample Collection: The supernatant, containing the released β-hexosaminidase, is collected.

-

Enzyme Assay:

-

An aliquot of the supernatant is transferred to a new 96-well plate.

-

The substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added.

-

The reaction is incubated for 1 hour at 37°C.

-

The reaction is stopped by adding a high pH buffer (e.g., glycine (B1666218) buffer).

-

-

Absorbance Reading: The absorbance of the resulting p-nitrophenol is measured at 405 nm.

-

Analysis: The percentage of β-hexosaminidase release is calculated relative to total cellular content (determined by lysing a parallel set of cells). The inhibitory effect of the antagonist is plotted to determine the IC50 value.

Conclusion

The MrgprX2 receptor represents a critical node in non-IgE-mediated inflammatory pathways. Its downstream signaling through Gαq and Gαi proteins orchestrates a complex response involving calcium mobilization, mast cell degranulation, and the transcriptional activation of pro-inflammatory genes. A selective this compound would act by competitively inhibiting the initial receptor activation step, thereby preventing the entire spectrum of downstream signaling events. This mechanism provides a compelling rationale for the development of such antagonists as novel therapeutics for a range of mast cell-mediated diseases. The experimental protocols detailed herein provide a robust framework for the identification and characterization of potent and selective MrgprX2 inhibitors.

References

- 1. Modulation of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) by Xenobiotic Compounds and Its Relevance to Human Diseases | MDPI [mdpi.com]

- 2. MRGPRX2 - Wikipedia [en.wikipedia.org]

- 3. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K-Interconnection between Early and Late Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. escientpharma.com [escientpharma.com]

- 14. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modulation of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) by Xenobiotic Compounds and Its Relevance to Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]

- 18. researchgate.net [researchgate.net]

(R)-MrgprX2 Antagonist-3: A Deep Dive into Mast Cell Stabilization for Inflammatory and Allergic Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a pivotal role in the pathophysiology of various inflammatory and allergic conditions, including chronic urticaria, atopic dermatitis, and drug-induced hypersensitivity reactions.[1][2][3] Activation of MRGPRX2 by a diverse array of ligands, such as neuropeptides (e.g., Substance P), antimicrobial host defense peptides, and certain drugs, triggers mast cell degranulation and the release of a cascade of pro-inflammatory mediators like histamine (B1213489), tryptase, and cytokines.[1][3][4] Consequently, the development of potent and selective MRGPRX2 antagonists represents a promising therapeutic strategy for a multitude of mast cell-driven diseases.[2][5] This technical guide provides a comprehensive overview of the role of (R)-MrgprX2 antagonist-3 and other novel small molecule antagonists in stabilizing mast cells, presenting key quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways. While the specific designation "this compound" is not explicitly detailed in the reviewed literature, this document synthesizes data from extensively characterized antagonists, such as Compound B and C9, which are functionally representative of this class of molecules.

The Critical Role of MRGPRX2 in Mast Cell Activation

MRGPRX2 is predominantly expressed on mast cells and sensory neurons, positioning it at the crucial interface of the nervous and immune systems.[1] Its activation initiates a signaling cascade that leads to the release of pre-formed mediators stored in granules (degranulation) and the de novo synthesis of other inflammatory molecules.[1][6] This IgE-independent pathway is a key driver of symptoms in various pruritic and inflammatory skin disorders.[7][8] Pharmacological blockade of MRGPRX2 has been shown to effectively inhibit mast cell degranulation and subsequent inflammatory responses in both in vitro and in vivo models.[2][9]

Quantitative Efficacy of MRGPRX2 Antagonists

The potency of MRGPRX2 antagonists is a critical determinant of their therapeutic potential. The following tables summarize the inhibitory activities of representative small molecule antagonists against mast cell degranulation induced by various MRGPRX2 agonists.

| Antagonist | Agonist | Mast Cell Type | Assay | IC50 | Reference |

| Compound B | Substance P | Freshly isolated human skin mast cells | Tryptase Release | 0.42 nM | [7][10] |

| Compound B | Cortistatin 14 | LAD2 mast cells | Degranulation | 1.1 nM | [7] |

| Compound B | Compound 48/80 | LAD2 mast cells | Degranulation | 1.3 nM | [7] |

| Compound B | PACAP-27 | LAD2 mast cells | Degranulation | 1.0 nM | [7] |

| Compound B | PAMP-12 | LAD2 mast cells | Degranulation | 1.2 nM | [7] |

| Compound A | Cortistatin 14 | LAD2 mast cells | Degranulation | 25 nM | [7] |

| C9 | Substance P | RBL-MRGPRX2 cells | β-hexosaminidase Release | ~300 nM | [3][4] |

| C9 | PAMP-12 | RBL-MRGPRX2 cells | β-hexosaminidase Release | ~300 nM | [3][4] |

| C9 | Rocuronium | RBL-MRGPRX2 cells | β-hexosaminidase Release | ~300 nM | [3][4] |

Table 1: Inhibitory Concentration (IC50) of MRGPRX2 Antagonists on Mast Cell Degranulation. This table highlights the sub-nanomolar to low micromolar potency of various antagonists in inhibiting agonist-induced mast cell degranulation across different human mast cell systems.

Signaling Pathways in Mast Cell Stabilization

The activation of MRGPRX2 by agonists initiates a downstream signaling cascade that is effectively blocked by antagonists. The following diagram illustrates the key pathways involved.

Caption: MRGPRX2 signaling cascade and antagonist inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the key experimental protocols used to characterize MRGPRX2 antagonists.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a surrogate marker for mast cell degranulation.

Caption: Workflow for β-hexosaminidase release assay.

Methodology:

-

Cell Seeding: Mast cells (e.g., LAD2 or RBL-MRGPRX2 cells) are seeded into a 96-well plate.[4]

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the MRGPRX2 antagonist for a specified time (e.g., 5 minutes).[4]

-

Agonist Stimulation: An MRGPRX2 agonist (e.g., Substance P, Compound 48/80) is added to the wells to induce degranulation.[4]

-

Incubation: The plate is incubated for 30 minutes at 37°C.[4]

-

Sample Collection: The plate is centrifuged, and the supernatant containing the released β-hexosaminidase is collected. The remaining cells are lysed to measure the total cellular β-hexosaminidase content.[4]

-

Enzymatic Reaction: A substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added to both the supernatant and the cell lysate.

-

Quantification: The absorbance is read at 405 nm, and the percentage of β-hexosaminidase release is calculated as the ratio of the supernatant absorbance to the total absorbance (supernatant + lysate).

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon MRGPRX2 activation, which is a key early event in the signaling cascade.

Methodology:

-

Cell Loading: HEK293 cells overexpressing MRGPRX2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Addition: The MRGPRX2 antagonist is added to the cells.

-

Agonist Stimulation: An MRGPRX2 agonist (e.g., Cortistatin 14) is injected into the wells.[11]

-

Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time using a plate reader (e.g., FLIPR). The inhibition of the calcium signal by the antagonist is quantified to determine its potency.

Ex Vivo Human Skin Histamine Release Assay

This assay provides a more physiologically relevant model by using human skin explants to measure histamine release from resident mast cells.

Methodology:

-

Skin Preparation: Human skin tissue is obtained, and microdialysis probes are inserted intradermally.[7][12]

-

Antagonist Perfusion: The skin is perfused with the MRGPRX2 antagonist via the microdialysis probe.[7][12]

-

Agonist Challenge: Substance P is delivered intradermally through the same probe to stimulate mast cells.[7][12]

-

Histamine Collection: The dialysate is collected at different time points.

-

Histamine Quantification: The concentration of histamine in the dialysate is measured using an enzyme immunoassay or a similar sensitive method. The area under the curve (AUC) of histamine release is calculated to assess the inhibitory effect of the antagonist.[7]

Conclusion and Future Directions

The development of potent and selective MRGPRX2 antagonists like this compound and its analogues marks a significant advancement in the quest for novel therapeutics for mast cell-mediated diseases. The robust inhibition of mast cell degranulation and the subsequent blockade of inflammatory mediator release demonstrated in a variety of preclinical models underscore the therapeutic potential of this drug class.[2][5] Future research will likely focus on the clinical validation of these antagonists in patient populations with conditions such as chronic spontaneous urticaria, atopic dermatitis, and other inflammatory skin diseases. Further exploration of the nuanced signaling pathways of MRGPRX2 and the development of biased antagonists may offer even more refined therapeutic interventions with improved efficacy and safety profiles.

References

- 1. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]

- 2. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdnewsline.com [mdnewsline.com]

- 9. escientpharma.com [escientpharma.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]

The Effect of Potent and Selective Antagonism on MrgprX2-Mediated Histamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a significant role in pseudo-allergic drug reactions, neurogenic inflammation, and various skin disorders such as chronic spontaneous urticaria. Activation of MrgprX2 by a wide range of cationic molecules, including neuropeptides like Substance P (SP) and certain drugs, triggers mast cell degranulation and the release of inflammatory mediators, most notably histamine (B1213489). Consequently, the development of potent and selective MrgprX2 antagonists represents a promising therapeutic strategy for a variety of mast cell-driven diseases.

This technical guide provides an in-depth overview of the effects of MrgprX2 antagonism on histamine release. While specific data on a compound designated as "(R)-MrgprX2 antagonist-3" is not publicly available, this document will utilize comprehensive data from publicly disclosed, well-characterized, potent, and selective MrgprX2 antagonists, referred to herein as Compound A and Compound B , to illustrate the principles and methodologies in this area of research.

MrgprX2 Signaling Pathway and Antagonist Mechanism of Action

MrgprX2 is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to mast cell degranulation. This process involves the activation of Gαi and Gαq proteins, leading to an increase in intracellular calcium (Ca++) concentrations and the activation of downstream signaling molecules such as ERK1/2 and PI3K. MrgprX2 antagonists are designed to bind to the receptor and prevent its activation by endogenous or exogenous ligands, thereby inhibiting the subsequent release of histamine and other inflammatory mediators.

Quantitative Data on MrgprX2 Antagonism

The efficacy of MrgprX2 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response. The following tables summarize the potency of Compound A and Compound B in various in vitro and ex vivo models.

Table 1: Antagonist Potency in a Human Mast Cell Line (LAD2)

| Antagonist | Agonist (Concentration) | Assay | pIC50 (Mean ± SEM) |

|---|---|---|---|

| Compound A | Cortistatin 14 | Degranulation | 7.59 (Schild slope 0.93) |

| Compound B | Cortistatin 14 | Degranulation | 9.05 (Schild slope 1.46) |

Data derived from studies on LAD2 mast cells.

Table 2: Antagonist Potency in Primary Human Skin Mast Cells

| Antagonist | Agonist (Concentration) | Assay | pIC50 (Mean ± SEM) | IC50 (nM) |

|---|---|---|---|---|

| Compound B | Substance P (10 µM) | Tryptase Release | 9.38 ± 0.23 | 0.42 |

Data from freshly isolated human skin mast cells from four different donors.

Table 3: Inhibition of Substance P-Induced Histamine Release in an Ex Vivo Human Skin Model

| Antagonist | Agonist (Concentration) | Antagonist Concentration for Complete Blockade |

|---|---|---|

| Compound A | Substance P (50 µM) | 3 µM |

| Compound B | Substance P (50 µM) | 30 nM |

Data from a perfused human ex vivo skin preparation using microdialysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MrgprX2 antagonist efficacy. Below are protocols for key experiments cited in the literature.

In Vitro Mast Cell Degranulation Assay

This assay measures the ability of an antagonist to inhibit agonist-induced degranulation in a human mast cell line (e.g., LAD2) or primary human mast cells.

-

Cell Culture and Plating: LAD2 cells or freshly isolated human skin mast cells are cultured under appropriate conditions and plated in 96-well plates.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the MrgprX2 antagonist (e.g., Compound A or B) for a specified period (e.g., 60 minutes).

-

Agonist Stimulation: An MrgprX2 agonist, such as Substance P or Compound 48/80, is added to the wells to induce degranulation.

-

Quantification of Degranulation: Degranulation is assessed by measuring the release of β-hexosaminidase, a granular enzyme, into the supernatant. The activity of β-hexosaminidase is determined using a colorimetric substrate, and the absorbance is read on a plate reader. Total release is determined by lysing a set of control cells.

-

Data Analysis: The percentage of inhibition is calculated relative to the agonist-only control, and IC50 values are determined by fitting the data to a dose-response curve.

Ex Vivo Human Skin Microdialysis for Histamine Release

This model provides a more physiologically relevant system to assess the effect of MrgprX2 antagonists on histamine release from resident mast cells in human tissue.

-

Skin Preparation: Full-thickness human skin explants are obtained from cosmetic surgeries.

-

Microdialysis Probe Insertion: Microdialysis probes are inserted intradermally into the skin specimens.

-

Perfusion and Equilibration: The probes are perfused with a buffer solution to establish a baseline and remove any histamine released due to insertion trauma.

-

Antagonist Pre-treatment: The perfusate is switched to one containing the MrgprX2 antagonist at various concentrations for a pre-treatment period (e.g., 60 minutes).

-

Agonist Challenge: The skin is then challenged by perfusing a solution containing both the antagonist and an MrgprX2 agonist (e.g., Substance P).

-

Dialysate Collection and Analysis: The dialysate is collected at timed intervals, and histamine levels are quantified using a sensitive method such as an enzyme immunoassay or liquid chromatography-mass spectrometry.

-

Data Analysis: The amount of histamine released is calculated, often as the area under the curve (AUC), and the percentage of inhibition by the antagonist is determined.

Conclusion

The development of potent and selective MrgprX2 antagonists, such as the illustrative Compound A and Compound B, holds significant promise for the treatment of mast cell-mediated disorders. The data presented herein demonstrates that these antagonists can effectively inhibit MrgprX2-mediated histamine release from human mast cells in both in vitro and physiologically relevant ex vivo models. The experimental protocols outlined provide a robust framework for the evaluation of novel MrgprX2-targeting compounds. Further research and clinical development in this area are anticipated to provide new therapeutic options for patients suffering from conditions like chronic urticaria and other inflammatory diseases.

(R)-MrgprX2 antagonist-3 for neurogenic inflammation research

An In-Depth Technical Guide to MRGPRX2 Antagonism in Neurogenic Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation describes the release of inflammatory mediators from sensory nerve endings, a process increasingly recognized for its role in a variety of pruritic and inflammatory skin disorders like chronic urticaria, atopic dermatitis, and rosacea.[1] A key player in this pathway is the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is predominantly expressed on mast cells and sensory neurons.[1][2] Activation of MRGPRX2 by various cationic ligands—most notably neuropeptides like Substance P (SP) released from sensory nerves—triggers mast cell degranulation.[3][4] This releases a cascade of inflammatory mediators including histamine (B1213489), tryptase, cytokines, and chemokines, leading to the classic signs of inflammation: swelling, redness, and itch.[1][2][5]

This bidirectional communication between sensory nerves and mast cells can create a vicious cycle, exacerbating inflammation and symptoms.[6][5] Consequently, MRGPRX2 has emerged as a compelling therapeutic target for interrupting this cycle. The development of potent and selective MRGPRX2 antagonists represents a promising strategy for treating mast cell-driven, IgE-independent inflammatory conditions.[1][2][4][7]

This guide provides a technical overview of a representative, highly potent, and selective small-molecule MRGPRX2 antagonist, referred to herein as Compound B , based on data from recent pharmacological studies.[8][9][10][11] We will explore its mechanism of action, inhibitory potency, and the experimental protocols used for its characterization.

Mechanism of Action: Inhibiting the MRGPRX2 Signaling Cascade

MRGPRX2 activation by ligands such as Substance P initiates a complex signaling cascade. The receptor couples to both Gαq and Gαi proteins, leading to downstream activation of Phospholipase C (PLC), subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, a rapid increase in intracellular calcium ([Ca2+]).[12][3] This calcium flux is the critical trigger for mast cell degranulation and the release of pro-inflammatory mediators.[2] MRGPRX2 antagonists function by competitively binding to the receptor, preventing ligand-induced activation and effectively shutting down this entire signaling pathway.[1]

Quantitative Data: Inhibitory Potency of Compound B

The efficacy of an antagonist is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological response by 50%. Compound B has demonstrated exceptionally high potency and selectivity for MRGPRX2 across various assays.

| Assay Type | Cell Type | Agonist (Concentration) | Measured Response | IC50 of Compound B (nM) | Reference |

| Mast Cell Degranulation | Freshly Isolated Human Skin Mast Cells | Substance P (10 µM) | Tryptase Release | 0.42 | [8][10][11] |

| Mast Cell Degranulation | LAD2 Human Mast Cell Line | Cortistatin 14 | β-Hexosaminidase Release | 1.1 | [8] |

| Mast Cell Degranulation | LAD2 Human Mast Cell Line | Substance P | β-Hexosaminidase Release | 1.5 | [8] |

| Mast Cell Degranulation | LAD2 Human Mast Cell Line | Compound 48/80 | β-Hexosaminidase Release | 0.8 | [8] |

| Mast Cell Degranulation | LAD2 Human Mast Cell Line | PACAP-27 | β-Hexosaminidase Release | 1.3 | [8] |

| Mast Cell Degranulation | LAD2 Human Mast Cell Line | PAMP-12 | β-Hexosaminidase Release | 1.0 | [8] |

Table 1: Summary of in vitro potency for the selective MRGPRX2 antagonist, Compound B.

Experimental Protocols

Detailed and robust experimental protocols are essential for characterizing MRGPRX2 antagonists. Below are methodologies for key assays used to evaluate compounds like Compound B.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.

Objective: To determine the IC50 of an antagonist against agonist-induced mast cell degranulation.

Materials:

-

LAD2 human mast cell line

-

Tyrode’s Buffer (supplemented with 0.1% BSA)

-

MRGPRX2 agonist (e.g., Substance P, Compound 48/80)

-

Test antagonist (e.g., Compound B)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), the enzyme substrate

-

Stop Buffer (0.1 M Na2CO3/NaHCO3)

-

96-well microplate

-

Plate reader (405 nm)

Methodology:

-

Cell Plating: Seed LAD2 cells in a 96-well plate.

-

Antagonist Pre-incubation: Wash cells with Tyrode's Buffer. Add varying concentrations of the antagonist (Compound B) to the wells and incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add a pre-determined concentration of the MRGPRX2 agonist (typically an EC80 concentration, the concentration that elicits 80% of the maximal response) to the wells and incubate for 30 minutes at 37°C.

-

Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

-

Enzymatic Reaction: In a new plate, mix the supernatant with the PNAG substrate solution. Incubate for 60 minutes at 37°C to allow for the colorimetric reaction to occur.

-

Stopping the Reaction: Add Stop Buffer to each well.

-

Data Acquisition: Measure the absorbance of each well at 405 nm using a plate reader.

-

Analysis: Calculate the percentage of β-hexosaminidase release relative to control wells (agonist alone vs. buffer). Plot the percentage of inhibition against the antagonist concentration and fit a dose-response curve to determine the IC50 value.[8][13]

Ex Vivo Human Skin Histamine Release Assay

This protocol uses a human skin explant model to assess the antagonist's ability to block SP-induced histamine release from resident mast cells in a physiologically relevant tissue environment.[8][9]

Objective: To measure the inhibition of Substance P-stimulated histamine release in intact human skin.

Materials:

-

Fresh human skin tissue (e.g., from abdominoplasty)

-

Microdialysis probes

-

Perfusion pump

-

Substance P

-

Test antagonist (Compound B)

-

Histamine detection kit (e.g., ELISA)

Methodology:

-

Tissue Preparation: Obtain fresh human skin tissue and place it in a perfusion chamber.

-

Probe Insertion: Insert microdialysis probes intradermally.

-

Perfusion: Perfuse the probes with a physiological buffer. Allow the tissue to stabilize.

-

Antagonist Delivery: For test samples, perfuse the tissue with the desired concentration of Compound B via retrodialysis for a set period.

-

SP Stimulation: Co-perfuse the tissue with both the antagonist and a stimulating concentration of Substance P (e.g., 50-100 µM).

-

Dialysate Collection: Collect the dialysate fractions at timed intervals (e.g., every 10 minutes).

-

Histamine Quantification: Measure the histamine concentration in each dialysate fraction using a sensitive ELISA kit.

-

Analysis: Calculate the total histamine release, often expressed as the area under the curve (AUC). Compare the histamine release in the presence and absence of the antagonist to determine the degree of inhibition.[8][9]

In Vivo Itch-Response Model (MRGPRX2 Knock-in Mice)

To confirm target engagement and efficacy in a living system, a behavioral model is used. As many antagonists are specific to human MRGPRX2, these studies often require humanized mouse models where the murine MrgprB2 gene is replaced with the human MRGPRX2 gene.[8][9][10]

Objective: To evaluate the ability of an orally administered antagonist to block agonist-induced scratching behavior.

Materials:

-

Human MRGPRX2 knock-in (KI) mice

-

Test antagonist (Compound B) formulated for oral gavage

-

Vehicle control

-

MRGPRX2 agonist (e.g., Compound 48/80) for intradermal injection

-

Observation chambers

Methodology:

-

Habituation: Acclimate mice to the observation chambers.

-

Antagonist Administration: Administer Compound B (e.g., 3 mg/kg) or vehicle control to the mice via oral gavage.

-

Agonist Challenge: After a set time (e.g., 1-2 hours) to allow for drug absorption, administer an intradermal injection of Compound 48/80 to the nape of the neck to induce a scratching response.

-

Behavioral Observation: Immediately place the mice back into the observation chambers and record the number of scratching bouts over a defined period (e.g., 30 minutes).

-

Analysis: Compare the number of scratches between the antagonist-treated group and the vehicle-treated group. A significant reduction in scratching indicates successful in vivo target engagement and efficacy of the antagonist.[8][9]

Conclusion

The targeted antagonism of MRGPRX2 presents a highly promising therapeutic strategy for neurogenic inflammation and associated disorders. Potent and selective inhibitors, exemplified by compounds like Compound B, have demonstrated the ability to effectively block mast cell degranulation in vitro, ex vivo in human tissue, and in vivo behavioral models.[4][8][10] The methodologies detailed in this guide provide a robust framework for the identification and characterization of novel MRGPRX2 antagonists, paving the way for new treatments for chronic itch and inflammatory skin diseases.

References

- 1. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]

- 2. escientpharma.com [escientpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. mdnewsline.com [mdnewsline.com]

- 5. Roles of MAS-related G protein coupled receptor-X2 (MRGPRX2) on mast cell-mediated host defense, pseudoallergic drug reactions and chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. researchgate.net [researchgate.net]

- 12. DSpace [repository.upenn.edu]

- 13. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-MrgprX2 Antagonist-3: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of inflammatory and allergic responses, particularly in mast cells. Its activation by a wide range of ligands, including neuropeptides and certain drugs, triggers degranulation and the release of histamine (B1213489) and other inflammatory mediators. This has implicated MrgprX2 in the pathophysiology of various conditions such as chronic urticaria, atopic dermatitis, and anaphylactoid reactions. Consequently, the development of potent and selective MrgprX2 antagonists represents a promising therapeutic strategy. This technical guide provides an in-depth overview of a representative potent and selective (R)-configured MrgprX2 antagonist, herein referred to as (R)-MrgprX2 antagonist-3, based on publicly available data for well-characterized antagonists such as "Compound B". We will delve into its mechanism of action, potential therapeutic applications, quantitative efficacy data, and detailed experimental protocols.

Introduction to MrgprX2

MrgprX2 is a G protein-coupled receptor (GPCR) primarily expressed on mast cells and sensory neurons.[1] It functions as a pattern recognition receptor for a variety of cationic molecules, including endogenous neuropeptides like substance P (SP) and cortistatin-14, as well as numerous FDA-approved drugs that can cause pseudo-allergic reactions.[2][3] Upon activation, MrgprX2 initiates a signaling cascade that leads to mast cell degranulation, releasing a plethora of inflammatory mediators such as histamine, tryptase, and cytokines.[3] This IgE-independent activation pathway is distinct from the classical allergic response and is increasingly recognized for its role in both host defense and pathological inflammatory conditions.[2]

Mechanism of Action of this compound